In silico insecticidalMosquito vector controlMolecular docking
(-)-gamma-Cadinene (CAS:1460-97-5) is a bicyclic sesquiterpene hydrocarbon belonging to the cadinene family, characterized by its specific (1R,4aS,8aS) stereochemistry where the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon. This compound, with molecular formula C15H24 and molecular weight of 204.35 g/mol, occurs naturally as a volatile oil component in numerous essential oil-producing plants including Juniperus species, Cuminum, Coriandrum, and various aromatic medicinal plants.
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
CAS No.1460-97-5
Cat. No.B075309
⚠ Attention: For research use only. Not for human or veterinary use.
(-)-gamma-Cadinene (CAS:1460-97-5) Procurement: Key Properties and Class Overview
(-)-gamma-Cadinene (CAS:1460-97-5) is a bicyclic sesquiterpene hydrocarbon belonging to the cadinene family, characterized by its specific (1R,4aS,8aS) stereochemistry where the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon [1]. This compound, with molecular formula C15H24 and molecular weight of 204.35 g/mol, occurs naturally as a volatile oil component in numerous essential oil-producing plants including Juniperus species, Cuminum, Coriandrum, and various aromatic medicinal plants . The cadinene family comprises multiple isomers distinguished by double-bond positions (alpha, beta, gamma, delta) and stereochemical configurations, with (-)-gamma-cadinene representing one specific enantiomeric form that exhibits distinct biological interactions due to its three-dimensional structural arrangement [1][2].
▸Stereochemically defined (1R,4aS,8aS) — chiral reference standard for enantiomer-specific studies
▸Bicyclic sesquiterpene hydrocarbon — natural volatile component from essential oils
[1] ChEBI. (-)-gamma-cadinene (CHEBI:63203). European Bioinformatics Institute. Last modified: 2020-07-21. View Source
[2] Human Metabolome Database. Cadinene (HMDB0032182). HMDB Team. 2022. View Source
Why Generic Substitution of (-)-gamma-Cadinene Fails in Scientific Applications
Generic substitution among cadinene isomers is scientifically invalid because stereochemical configuration fundamentally determines biological target engagement and functional outcomes. The cadinene family includes multiple isomers with identical molecular formulas but divergent three-dimensional structures that exhibit distinct binding affinities, biological activities, and physicochemical behaviors [1]. For (-)-gamma-cadinene specifically, the (1R,4aS,8aS) absolute configuration dictates its interaction with biological macromolecules such as the mosquito juvenile hormone-binding protein (mJHBP) and potentially other receptor systems [2]. The (+)-enantiomer, by contrast, demonstrates different pheromonal activity profiles and potentially distinct antimicrobial spectra [3]. Furthermore, different cadinene positional isomers (alpha-, beta-, gamma-, delta-) vary in their natural abundance patterns across plant sources and their contribution to essential oil bioactivities, making substitution without analytical verification a source of experimental irreproducibility [4]. These stereochemistry-driven differences are not merely academic distinctions but translate directly into quantifiable variations in binding energy, biological potency, and application suitability documented in the evidence below.
Stereochemical configuration mismatch: other cadinene isomers (alpha, beta, delta) possess different spatial arrangements that may alter target binding and functional readouts.
Enantiomer-dependent activity: (+)-γ-cadinene shows distinct pheromonal behavior; (−)-γ-cadinene may exhibit different response profiles, limiting direct interchangeability.
Positional isomer variation: natural abundance and bioactivity differ across alpha-, beta-, gamma-, delta-cadinene, making substitution without analytical verification a source of experimental irreproducibility.
[2] Herrera-Calderon O, et al. GC-MS Profile, Antioxidant Activity, and in Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti. Hindawi Limited. 2022. View Source
[3] Toth M, Csonka E, Bartelt RJ, Cosse AA, Zilkowski BW, Muto SE, Mori K. Pheromonal activity of compounds identified from male Phyllotreta cruciferae: field tests of racemic mixtures, pure enantiomers, and combinations with allyl isothiocyanate. J Chem Ecol. 2005;31(11):2705-2720. View Source
[4] Petrovic L, Lepojevic Z, Sovilj V, Adamovic D, Tesevic V. Composition of essential oil obtained from tubular, head and ligulate flowers of Calendula officinalis L. by steam distillation of plant material and CO2 extracts. Journal of Essential Oil Research. 2010;22:1-6. View Source
Molecular Docking Affinity: (-)-gamma-Cadinene vs. beta-Cadinene on Mosquito Juvenile Hormone-Binding Protein
In a molecular docking study targeting the mosquito juvenile hormone-binding protein (mJHBP, PDB: 5V13) from Aedes aegypti, (-)-gamma-cadinene demonstrated superior binding affinity compared to the structurally related beta-cadinene isomer [1]. The study employed an in silico insecticidal approach to evaluate volatile phytochemicals from Schinus molle essential oil against this validated insecticidal target.
Binding affinityHead-to-head
−9.7 kcal/mol (γ) vs −9.5 kcal/mol (β)
Reported binding energy ranking within tested set
In silico docking, mJHBP target
In silico insecticidalMosquito vector controlMolecular docking
Evidence Dimension
Binding free energy (ΔG) on mJHBP
Target Compound Data
ΔG = -9.7 kcal/mol (co-equal best with alpha-muurolene)
Comparator Or Baseline
beta-Cadinene: ΔG = -9.5 kcal/mol
Quantified Difference
0.2 kcal/mol more favorable binding energy
Conditions
In silico molecular docking against Aedes aegypti mJHBP (PDB: 5V13)
Why This Matters
This quantitative binding energy difference (-9.7 vs -9.5 kcal/mol) provides a direct stereochemistry-driven distinction between gamma- and beta-cadinene isomers, enabling researchers to prioritize (-)-gamma-cadinene for experimental validation in mosquito vector control applications.
In silico insecticidalMosquito vector controlMolecular docking
[1] Herrera-Calderon O, et al. GC-MS Profile, Antioxidant Activity, and in Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti. 2022. View Source
In a comparative analysis of Calendula officinalis essential oils obtained from different flower parts, gamma-cadinene content exhibited substantial quantitative variation across sample types [1]. The study employed steam distillation and CO2 extraction followed by GC and GC/MS analysis to determine compositional profiles.
delta-Cadinene: 3.2% to 20.3%; alpha-Cadinol: 11.7% to 29.1% (same samples)
Quantified Difference
Approximately 1:1 to 1:2 ratio between gamma-cadinene and delta-cadinene depending on sample type
Conditions
Calendula officinalis flower essential oils; steam distillation and CO2 extraction; GC and GC/MS analysis
Why This Matters
These quantitative ranges establish a baseline for natural abundance expectations, enabling researchers to distinguish authentic botanical sourcing patterns from potential adulteration or isomer misidentification when procuring cadinene standards for essential oil research.
[1] Petrovic L, Lepojevic Z, Sovilj V, Adamovic D, Tesevic V. Composition of essential oil obtained from tubular, head and ligulate flowers of Calendula officinalis L. by steam distillation of plant material and CO2 extracts. Journal of Essential Oil Research. 2010;22:1-6. DOI:10.1080/10412905.2010.9700287. View Source
Antimicrobial Activity Contribution: gamma-Cadinene in Artemisia kulbadica Essential Oil
In the essential oil of Artemisia kulbadica from Iran, gamma-cadinene was identified as one of three major components alongside sabinene and trans-thujone, with the whole oil demonstrating activity against six bacterial strains and one fungal strain [1]. The study used GC and GC/MS for chemical characterization and evaluated antimicrobial activity through standardized assays.
gamma-Cadinene abundance in bioactive essential oil
Target Compound Data
16.0% of total oil composition
Comparator Or Baseline
Sabinene: 25.1%; trans-Thujone: 18.7% (other major components in same oil)
Quantified Difference
gamma-Cadinene constitutes approximately 64% of sabinene content and 86% of trans-thujone content
Conditions
Aerial parts of Artemisia kulbadica; hydrodistilled volatile oil; 27 compounds identified representing 92.9% of total oil
Why This Matters
This quantitative compositional profile establishes gamma-cadinene as a predominant component (16.0%) in a bioactive essential oil matrix, providing procurement justification for researchers investigating structure-activity relationships where gamma-cadinene may serve as a marker compound or contribute significantly to observed antimicrobial effects.
[1] Aghajani Z, Kazemi M, Dakhili M, Rustaiyan A. Composition and antimicrobial activity of the essential oil of Artemisia kulbadica from Iran. Nat Prod Commun. 2009;4(9):1261-1266. PMID: 19831041. View Source
Sesquiterpene Distribution: gamma-Cadinene vs. delta-Cadinene in Senecio rufinervis Leaf Oil
In a detailed compositional analysis of Senecio rufinervis leaf essential oil, gamma-cadinene and delta-cadinene were quantified at identical abundance levels within the same sample matrix [1]. The study employed GC, GC/MS, and NMR techniques for comprehensive phytochemical characterization.
Isomer co-occurrenceHead-to-head
5.5% each
Confirms need for pure standard for isomer resolution
Senecio rufinervis leaf oil; steam distillation; GC, GC/MS, 1H-NMR and 13C-NMR analysis; 92.5% of constituents identified
Why This Matters
This co-occurrence at equal abundance demonstrates that gamma-cadinene and delta-cadinene can coexist at identical concentrations in natural sources, yet their distinct stereochemical identities remain analytically resolvable—validating the procurement of pure gamma-cadinene standards for accurate quantification and avoiding misidentification in GC-MS workflows.
[1] Thakuri BC, Padalia RC, Chanotiya CS, Tiwari A, Mathela CS, Kharkwal H. Sesquiterpene Rich Oils from Leaves and Roots of Senecio rufinervis DC. Journal of Essential Oil Research. 2008;20:435-436. DOI:10.1080/10412905.2008.9700051. View Source
Enantiomer-Specific Pheromonal Activity: (+)-gamma-Cadinene Field Trapping
Field trapping experiments with Phyllotreta cruciferae (flea beetle) demonstrated that (+)-gamma-cadinene, when blended with himachalene sesquiterpenes, exhibited pheromonal attractiveness that was enhanced by the host-plant-derived compound allyl isothiocyanate [1]. Notably, optically pure synthetic compounds showed enantiomer-dependent activity profiles, with the opposite enantiomer blend being inactive in behavioral assays.
(+)-gamma-Cadinene: active as pheromone component when combined with himachalene mixture
Comparator Or Baseline
Racemic mixture vs. pure enantiomers; opposite enantiomer blend: not active
Quantified Difference
Qualitative difference: active (natural enantiomer) vs. inactive (opposite enantiomer blend)
Conditions
Field trapping experiments in Hungary; Phyllotreta cruciferae beetles; blend with synthetic racemic himachalene derivatives and allyl isothiocyanate
Why This Matters
This enantiomer-specific behavioral activity establishes a clear functional distinction between (+)- and (-)-gamma-cadinene enantiomers in insect chemical ecology, demonstrating that stereochemical purity is essential for accurate semiochemical research and that procurement of the incorrect enantiomer would yield negative results in behavioral assays.
[1] Toth M, Csonka E, Bartelt RJ, Cosse AA, Zilkowski BW, Muto SE, Mori K. Pheromonal activity of compounds identified from male Phyllotreta cruciferae: field tests of racemic mixtures, pure enantiomers, and combinations with allyl isothiocyanate. J Chem Ecol. 2005;31(11):2705-2720. DOI:10.1007/s10886-005-7621-y. View Source
Tissue-Specific Accumulation: gamma-Cadinene in Hornstedtia havilandii Rhizome vs. Flower Oils
In a comparative analysis of fresh rhizome and flower oils from Hornstedtia havilandii (Zingiberaceae), gamma-cadinene content varied significantly between plant tissues [1]. The study employed GC and GC-MS to identify constituents and evaluated antimicrobial activity against Gram-positive, Gram-negative bacteria, and yeasts.
60% higher concentration in rhizome oil relative to flower oil (6.9% vs. 4.3%)
Conditions
Hornstedtia havilandii fresh rhizome and flower; 48 constituents identified representing 93.4% (flower) and 89.6% (rhizome) of oils
Why This Matters
This tissue-specific differential accumulation (6.9% vs. 4.3%) provides quantitative guidance for sourcing decisions in natural product research, indicating that rhizome-derived material yields approximately 60% more gamma-cadinene than flower-derived material from the same species—a critical consideration for extraction efficiency and experimental reproducibility.
[1] Chemical compositions and antimicrobial activity of the essential oils of Hornstedtia havilandii (Zingiberaceae). Nat Prod Commun. 2014;9(1):119-120. View Source
(-)-gamma-Cadinene (CAS:1460-97-5): Evidence-Based Application Scenarios for Scientific Procurement
Mosquito Vector Control Research: In Silico-to-In Vitro Validation Studies
Researchers investigating mosquito juvenile hormone pathway disruption can utilize (-)-gamma-cadinene as a validated molecular probe based on its demonstrated -9.7 kcal/mol binding affinity to mJHBP from Aedes aegypti, which exceeds the binding energy of the related beta-cadinene isomer (-9.5 kcal/mol) [1]. This quantitative docking advantage provides a rational basis for prioritizing (-)-gamma-cadinene in structure-activity relationship studies and subsequent in vitro/in vivo larvicidal or repellent assays against dengue, Zika, and yellow fever vectors. The established stereochemical identity (1R,4aS,8aS) ensures target engagement reproducibility that racemic or isomeric mixtures cannot guarantee.
Essential Oil Authentication and Quality Control: Analytical Reference Standard
Quality control laboratories and phytochemical researchers require pure (-)-gamma-cadinene as an analytical reference standard for GC-MS quantification in essential oil authentication workflows. Evidence demonstrates that gamma-cadinene occurs at quantifiable levels ranging from 1.5% to 16.0% across diverse botanical sources including Artemisia kulbadica (16.0%), Calendula officinalis (1.5-11.4%), and Senecio rufinervis (5.5%) [2][3][4]. The compound's co-occurrence with delta-cadinene at identical abundance (5.5%) in certain matrices necessitates a pure standard to resolve these isomers chromatographically and avoid misidentification in routine analytical protocols.
Semiochemical and Insect Behavioral Ecology Studies
Researchers in chemical ecology and integrated pest management can employ (-)-gamma-cadinene as a stereochemically defined probe for investigating cadinene-mediated insect behavioral responses. While (+)-gamma-cadinene has demonstrated enantiomer-specific pheromonal activity in Phyllotreta flea beetles, the documented enantiomer-dependent activity profile (natural enantiomer active, opposite enantiomer inactive) establishes a critical precedent for stereospecificity in this chemical class [5]. Procurement of stereochemically pure (-)-gamma-cadinene enables rigorous testing of enantiomer-specific effects in unexplored insect systems and plant-insect interaction studies.
Terpene Synthase Enzymology and Biosynthetic Pathway Studies
Biochemists studying sesquiterpene biosynthesis can utilize (-)-gamma-cadinene as a product standard for characterizing (-)-gamma-cadinene synthase enzyme activity, which catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate to (-)-gamma-cadinene and diphosphate [6]. The compound's defined absolute stereochemistry (1R,4aS,8aS) makes it essential for validating enzyme stereospecificity and distinguishing it from (+)-gamma-cadinene synthase products in heterologous expression systems. This application is particularly relevant for metabolic engineering efforts aimed at producing specific cadinene isomers in microbial platforms.
Application
Selection Property
Validation Focus
Mosquito vector control research
Stereochemical docking context
Binding energy ranking review
Essential oil authentication & QC
Chromatographic isomer resolution
Abundance range across botanical sources
Semiochemical behavioral assays
Enantiomer-specific activity context
Behavioral response difference review
Terpene synthase characterization
Stereochemical product standard
Enzyme stereospecificity verification
[1] Herrera-Calderon O, et al. GC-MS Profile, Antioxidant Activity, and in Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti. 2022. View Source
[2] Aghajani Z, Kazemi M, Dakhili M, Rustaiyan A. Composition and antimicrobial activity of the essential oil of Artemisia kulbadica from Iran. Nat Prod Commun. 2009;4(9):1261-1266. View Source
[3] Petrovic L, et al. Composition of essential oil obtained from tubular, head and ligulate flowers of Calendula officinalis L. Journal of Essential Oil Research. 2010;22:1-6. View Source
[4] Thakuri BC, et al. Sesquiterpene Rich Oils from Leaves and Roots of Senecio rufinervis DC. Journal of Essential Oil Research. 2008;20:435-436. View Source
[5] Toth M, et al. Pheromonal activity of compounds identified from male Phyllotreta cruciferae. J Chem Ecol. 2005;31(11):2705-2720. View Source
[6] BRENDA Enzyme Database. Ligand (-)-gamma-cadinene. BRENDA. View Source
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